3-Fluoro-3-methylbutan-1-ol
Description
3-Fluoro-3-methylbutan-1-ol is a fluorinated secondary alcohol with the molecular formula C₅H₁₁FO. Its structure features a fluorine atom and a methyl group attached to the third carbon of a four-carbon chain, terminating in a hydroxyl group. This compound is of interest due to the unique physicochemical properties imparted by fluorine, such as increased lipophilicity and metabolic stability compared to non-fluorinated analogs. Synthesis routes for related fluorinated alcohols, such as 3-fluorobutan-1-ol, involve intermediates like benzoate esters or silyl ethers (e.g., 1-tert-butyldimethylsilyloxy-3-fluorobutane) .
Properties
IUPAC Name |
3-fluoro-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLHCCFXZGKXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944264-99-7 | |
| Record name | 3-fluoro-3-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-3-methylbutan-1-ol can be synthesized through several methods. One common approach involves the fluorination of 3-methylbutan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-fluoro-3-methylbutan-2-one.
Reduction: Formation of 3-fluoro-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-methylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The hydroxyl group allows for hydrogen bonding, which can further modulate its interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following compounds are structurally or functionally related to 3-Fluoro-3-methylbutan-1-ol:
*Estimated based on fluorination effects .
Physicochemical Properties
- Lipophilicity: Fluorination typically increases logP compared to non-fluorinated analogs. For example, this compound is predicted to have a logP ~1.8, higher than 3-Methylbutan-1-ol (logP 1.16) .
- Boiling Point : The fluorine atom’s electronegativity may lower boiling points relative to bulkier substituents (e.g., phenyl groups in 3-Methyl-2-phenylbutan-1-ol) but raise them compared to unsaturated analogs like 3-Methyl-3-buten-1-ol .
Biological Activity
3-Fluoro-3-methylbutan-1-ol is a fluorinated alcohol that has garnered attention in recent years due to its potential biological activities. The introduction of fluorine into organic compounds often enhances their biological properties, including increased binding affinities to biological targets and altered metabolic pathways. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is with a hydroxyl group (-OH) attached to a carbon chain that includes a fluorine atom. The presence of the fluorine atom significantly influences the compound's reactivity and interaction with biological systems.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound may interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in metabolic pathways where fluorinated compounds can act as analogs to natural substrates, thereby altering enzyme kinetics and substrate availability.
2. Receptor Binding:
The structural features of this compound suggest it may bind to specific receptors, influencing physiological responses. The fluorine atom can enhance the binding affinity due to its electronegativity, which can stabilize interactions through hydrogen bonding or ionic interactions.
3. Antimicrobial Properties:
Preliminary studies have suggested that similar fluorinated compounds exhibit antimicrobial activity, indicating that this compound might also possess such properties. The mechanism could involve disruption of microbial cell membranes or interference with metabolic processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of fluorinated alcohols, providing insights into the potential effects of this compound:
Study 1: Antimicrobial Activity
A study examining various fluorinated compounds found that those with hydroxyl groups exhibited significant antimicrobial properties against a range of bacterial strains. While specific data on this compound is limited, its structural similarity to effective antimicrobial agents suggests potential efficacy.
Study 2: Enzyme Interaction
Research on related compounds has shown that the introduction of a fluorine atom can enhance binding to enzymes involved in metabolic pathways. For instance, studies on fluorinated amino acids have demonstrated increased inhibition of key enzymes in cancer metabolism, suggesting that this compound could similarly affect enzyme activity .
Data Table: Comparison of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
